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Compound of Interest

Compound Name: 2-Chloropropionic acid

Cat. No.: B165310

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
2-Chloropropionic acid (CHsCHCICOOH), a chiral carboxylic acid of interest in various
chemical and pharmaceutical applications. This document presents its nuclear magnetic
resonance (NMR), infrared (IR), and mass spectrometry (MS) data, complete with experimental
methodologies and visual representations to facilitate a deeper understanding of its structural
characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the carbon-hydrogen framework of a molecule. For 2-Chloropropionic acid, both *H and 3C
NMR spectra are crucial for its structural elucidation.

'H NMR Spectral Data

The *H NMR spectrum of 2-Chloropropionic acid is characterized by three distinct signals
corresponding to the methyl, methine, and carboxylic acid protons. The chemical shifts (d) are
typically reported in parts per million (ppm) relative to a standard reference, commonly
tetramethylsilane (TMS).

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b165310?utm_src=pdf-interest
https://www.benchchem.com/product/b165310?utm_src=pdf-body
https://www.benchchem.com/product/b165310?utm_src=pdf-body
https://www.benchchem.com/product/b165310?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b165310?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

] Chemical Shift (d) in o Coupling Constant
Proton Assignment Multiplicity .
ppm (J) in Hz
-CHs 1.66 Doublet (d) 6.7
-CH(CD)- 4.40 Quartet (q) 6.7
-COOH 12.0 Singlet (s)

Data sourced from Organic Syntheses Procedure.[1]

3C NMR Spectral Data

The 13C NMR spectrum provides insight into the carbon skeleton of the molecule. 2-
Chloropropionic acid exhibits three signals corresponding to the methyl, methine, and
carbonyl carbons.

Carbon Assignment Chemical Shift (d) in ppm
-CHs 20.9

-CH(CI)- 52.0

-COOH 176.0

Data sourced from Organic Syntheses Procedure.[1]

Experimental Protocol for NMR Spectroscopy

The following provides a general methodology for acquiring NMR spectra of 2-

Chloropropionic acid.
Sample Preparation:

» Dissolve approximately 10-20 mg of 2-Chloropropionic acid in about 0.6-0.7 mL of a
deuterated solvent, such as Chloroform-d (CDCIs).

e Transfer the solution to a standard 5 mm NMR tube.
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e Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift
referencing (0 ppm).

Instrument Parameters (*H NMR):

Spectrometer: A 300 MHz or higher field NMR spectrometer.

Pulse Program: Standard single-pulse sequence.

Acquisition Time: Typically 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8 to 16 scans for a sufficient signal-to-noise ratio.

Instrument Parameters (33C NMR):

Spectrometer: A 75 MHz or higher field NMR spectrometer.

Pulse Program: Proton-decoupled pulse sequence.

Acquisition Time: Typically 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 128 to 1024 scans, or more, depending on the sample concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation. The IR spectrum of 2-Chloropropionic acid shows
characteristic absorption bands for the O-H, C-H, C=0, and C-O bonds.
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Vibrational Mode

**Frequency Range (cm~?)

*%

Intensity

O-H stretch (Carboxylic Acid) 2500-3300 Strong, Broad
C-H stretch (Alkyl) 2850-3000 Medium

C=0 stretch (Carbonyl) 1700-1725 Strong, Sharp
C-O stretch 1210-1320 Strong

O-H bend 1395-1440 and 910-950 Medium

General characteristics of carboxylic acid IR spectra.[2][3][4]

Experimental Protocol for IR Spectroscopy (ATR-FTIR)

Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy is a

common and convenient method for obtaining IR spectra of liquid samples.

Instrument Setup: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

e Background Scan: Record a background spectrum of the empty ATR crystal to account for

atmospheric and instrument absorptions.

o Sample Application: Place a small drop of neat 2-Chloropropionic acid directly onto the

ATR crystal.

e Spectrum Acquisition: Acquire the sample spectrum over a typical range of 4000-400 cm~1.

o Data Processing: The instrument software automatically subtracts the background spectrum

from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of

ionized molecules. It provides information about the molecular weight and elemental

composition of a compound. The mass spectrum of 2-Chloropropionic acid will show the

molecular ion peak and characteristic fragment ions.
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m/z Value Proposed Fragment Significance

Molecular ion peak (M+)

showing the isotopic pattern

108/110 [CH3CHCICOOH]* _
for one chlorine atom (approx.
3:1 ratio).
Loss of the carboxyl group (-
63/65 [CHsCHCIJ*
COOQH).
45 [COOH]* Carboxyl group fragment.

The presence of chlorine results in a characteristic M+2 peak due to the natural abundance of
the 35Cl and 3’Cl isotopes.[5]

Experimental Protocol for Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the analysis of a
volatile compound like 2-Chloropropionic acid.

o Sample Preparation: Prepare a dilute solution of 2-Chloropropionic acid in a volatile
organic solvent (e.g., dichloromethane or methanol).

e GC Separation:

o Injector: Inject a small volume (e.g., 1 yL) of the sample solution into the GC injector port,
which is heated to vaporize the sample.

o Column: The vaporized sample is carried by an inert carrier gas (e.g., helium) through a
capillary column (e.g., a non-polar or mid-polar column) where separation occurs based
on boiling point and polarity.

o Temperature Program: A temperature gradient is typically used to elute the compound
from the column.

e MS Analysis:
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o lonization: As the compound elutes from the GC column, it enters the mass spectrometer's
ion source. Electron lonization (EIl) is a common method where the molecules are
bombarded with a high-energy electron beam, causing ionization and fragmentation.

o Mass Analyzer: The resulting ions are accelerated into a mass analyzer (e.g., a
guadrupole), which separates them based on their mass-to-charge ratio.

o Detector: The separated ions are detected, and a mass spectrum is generated.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic
analysis of 2-Chloropropionic acid.
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Workflow for Spectroscopic Analysis of 2-Chloropropionic Acid
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Caption: A logical workflow for the spectroscopic analysis of 2-Chloropropionic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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